molecular formula C7H8N2O5S B3330291 2-Amino-4-nitrotoluene-5-sulfonic acid CAS No. 68061-95-0

2-Amino-4-nitrotoluene-5-sulfonic acid

Cat. No.: B3330291
CAS No.: 68061-95-0
M. Wt: 232.22 g/mol
InChI Key: VFGHXLXVWVJPBI-UHFFFAOYSA-N
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Description

2-Amino-4-nitrotoluene-5-sulfonic acid is a chemical compound with the molecular formula C7H8N2O5S . It is also known by other names such as 2-Nitro-4-amino-5-methylbenzenesulfonic acid .


Synthesis Analysis

The synthesis of nitrotoluenesulfonic acid involves the sulfonation of a- and m-nitrotoluenes in 30% oleum at temperatures ranging from 20 to 100°C . Another method involves reacting 2-chloro-5-nitrotoluene with excess aqueous ammonia which has a concentration of at least 30% by weight .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methyl group, an amino group, a nitro group, and a sulfonic acid group .


Chemical Reactions Analysis

The nitrosation of primary aromatic amines with nitrous acid leads to diazonium salts, which are important intermediates for the preparation of halides and azo compounds . Sulfonation of a- and m-nitrotoluenes in 30% oleum has been carried out at the temperature range of 20 to 100°C .

Scientific Research Applications

Synthesis Processes

2-Amino-4-nitrotoluene-5-sulfonic acid is involved in various synthesis processes. For instance, it has been utilized in the synthesis of different sulfonic acids. In a study by Courtin (1976), the sulfonation of nitrotoluene yielded multiple isomers including 5-nitrotoluene-2-sulfonic acid, which was then converted into 5-aminotoluene-3-sulfonic acid through a series of reactions including diazotation, Sandmeyer replacement, and hydrogenolysis (Courtin, 1976).

Improvement in Nitration Process

The nitration process, a crucial step in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid, has been improved by optimizing various parameters like temperature and the quality of acids used. This optimization led to an increased yield of the nitration reaction, demonstrating the potential for more efficient industrial processes involving nitrotoluene sulfonic acids (Li et al., 2015).

Solubility Studies

The solubility of compounds related to this compound in different media has been a subject of study. For instance, Li et al. (2015) measured the solubility of 2-chloro-5-nitrotoluene-4-sulfonic acid and related compounds in aqueous sulfuric acid solutions, providing insights into the separation processes of these compounds (Li et al., 2015).

Redox Reactions in Analysis

In the field of analytical chemistry, the reduction of nitrotoluene sulfonic acids, including 4-nitrotoluene-2-sulfonic acid, has been studied for their analytical applications. These reactions have been explored for their use in the reductometric, polarographic, and coulometric determination of these compounds (Barek et al., 1980).

Catalytic Oxidation

The catalytic oxidation of nitrotoluene sulfonic acids has been researched for the production of dinitrostilbene disulfonic acid. For example, the liquid-phase oxidation of 4-nitrotoluene-2-sulfonic acid yielded a high purity product, showcasing the application of these reactions in producing valuable chemical products (Gao et al., 2000).

Properties

IUPAC Name

4-amino-5-methyl-2-nitrobenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c1-4-2-7(15(12,13)14)6(9(10)11)3-5(4)8/h2-3H,8H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGHXLXVWVJPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987512
Record name 4-Amino-5-methyl-2-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68061-95-0
Record name 2-Amino-4-nitrotoluene-5-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068061950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-methyl-2-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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